

Spectroscopic Data for L-Serine Benzyl Ester Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Benzyl 2-amino-3-hydroxypropanoate*

Cat. No.: *B3187787*

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This technical guide provides a summary of available spectroscopic data for L-Serine benzyl ester hydrochloride (CAS No. 60022-62-0). The information is compiled from various sources to aid in the characterization and analysis of this compound. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for L-Serine benzyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

No experimental ¹H NMR data for L-Serine benzyl ester hydrochloride (CAS 60022-62-0) was found in the available resources. The following are predicted chemical shifts based on the structure.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.35	m	Aromatic protons (5H, -C ₆ H ₅)
~5.20	s	Benzyl protons (2H, -CH ₂ -Ph)
~4.30	t	α -proton (1H, -CH(NH ₃ ⁺)-)
~4.00	d	β -protons (2H, -CH ₂ -OH)
~3.00	br s	Amine protons (3H, -NH ₃ ⁺)
~2.50	br s	Hydroxyl proton (1H, -OH)

Note: Chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can vary depending on the solvent and concentration. The amine and hydroxyl protons are exchangeable and may not always be observed.

¹³C NMR Data

The following ¹³C NMR data is based on a predicted spectrum.[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
167.95	Ester carbonyl carbon (C=O)
135.31	Quaternary aromatic carbon (ipso-C)
128.42	Aromatic carbons (2 x CH)
128.19	Aromatic carbons (2 x CH)
127.90	Aromatic carbon (CH)
66.90	Benzyl carbon (-CH ₂ -Ph)
59.54	α -carbon (-CH(NH ₃ ⁺)-)
54.55	β -carbon (-CH ₂ -OH)

Infrared (IR) Spectroscopy

A detailed experimental IR peak list for L-Serine benzyl ester hydrochloride was not available. However, a supplier specification sheet indicates that the FTIR spectrum conforms to the expected structure.^{[2][3]} The following table lists the expected characteristic absorption bands.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400	O-H	Stretching
~3100-3000	N-H	Stretching (in -NH ₃ ⁺)
~3000-2800	C-H	Stretching (aromatic and aliphatic)
~1735	C=O	Stretching (ester) ^[1]
~1600, ~1490, ~1450	C=C	Stretching (aromatic)
~1250	C-O	Stretching (ester)
~1050	C-O	Stretching (alcohol)

Mass Spectrometry (MS)

m/z	Ion
196.15	[M+H] ⁺ (of the free base)

Note: The observed m/z corresponds to the protonated molecule of the free base (L-Serine benzyl ester), C₁₀H₁₃NO₃. In the mass spectrometer, the hydrochloride salt typically dissociates, and the free amine is protonated.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for L-Serine benzyl ester hydrochloride are not readily available in the literature. Therefore, generalized protocols for the analysis of amino acid esters are provided below.

NMR Spectroscopy

- **Sample Preparation:** A sample of L-Serine benzyl ester hydrochloride (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

IR Spectroscopy

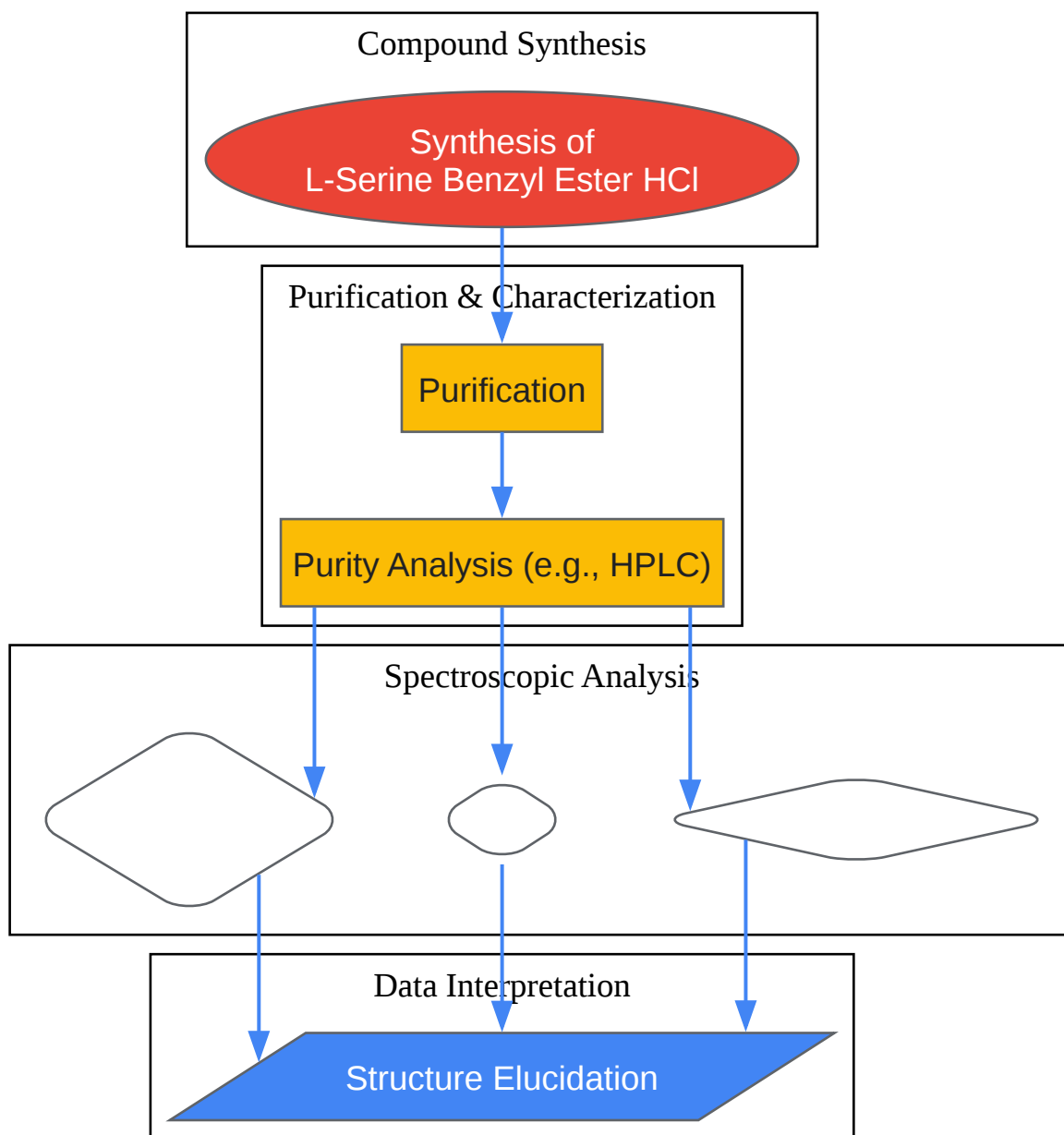
- **Sample Preparation:** For a solid sample like L-Serine benzyl ester hydrochloride, the spectrum can be obtained using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.
 - **KBr Pellet:** A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
 - **ATR:** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).
- **Data Analysis:** The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of L-Serine benzyl ester hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile/water, often with the addition of a small amount of an acid (e.g., formic acid) to promote ionization.
- **Data Acquisition:** The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The ESI process generates gas-phase ions that are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides information about the molecular weight of the compound, and the fragmentation pattern (if MS/MS is performed) can be used to elucidate the structure.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like L-Serine benzyl ester.



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General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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